7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
Overview
Description
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C10H12BrN·HBr It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure hydrobromide salt. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to the parent tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydroisoquinoline core play crucial roles in its binding affinity and activity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 3-Methyl-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline
Comparison: 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline core. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The hydrobromide salt form also enhances its solubility and stability, which is advantageous for various applications.
Properties
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.BrH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNVPCBBKOBOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-43-5 | |
Record name | 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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